molecular formula C27H30ClN3O4S B298631 N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Cat. No. B298631
M. Wt: 528.1 g/mol
InChI Key: PBSSYKLZXYFHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide, also known as Suvorexant, is a medication used to treat insomnia. It was approved by the FDA in 2014 and is classified as a dual orexin receptor antagonist. Suvorexant works by blocking the action of orexin, a neurotransmitter that regulates wakefulness and sleep.

Mechanism of Action

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide works by blocking the action of orexin, a neuropeptide that regulates wakefulness and sleep. Orexin is produced by neurons in the hypothalamus and acts on the orexin receptors in the brain to promote wakefulness. By blocking these receptors, N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide promotes sleep and reduces wakefulness.
Biochemical and physiological effects:
N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of orexin in the cerebrospinal fluid, which suggests that it acts by blocking the synthesis or release of orexin. It has also been shown to increase the levels of GABA, a neurotransmitter that promotes sleep, in the brain.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that it is a highly selective orexin receptor antagonist, which means that it has minimal off-target effects. However, it can be difficult to work with due to its low solubility in water and its tendency to form aggregates.
List of future directions:
1. Investigating the long-term effects of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide on sleep quality and daytime function.
2. Studying the effects of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide on other sleep disorders, such as narcolepsy and sleep apnea.
3. Investigating the potential use of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide in the treatment of psychiatric disorders, such as depression and anxiety.
4. Developing new formulations of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide that are more soluble and easier to administer.
5. Investigating the effects of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide on orexin signaling in other parts of the brain.
6. Studying the effects of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide on the immune system and inflammation.
7. Investigating the potential use of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide in the treatment of chronic pain.
8. Developing new orexin receptor antagonists with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves several steps, including the formation of the piperazine ring and the introduction of the sulfonamide group. The final product is obtained through a coupling reaction between the piperazine derivative and the chlorobenzylsulfonamide.

Scientific Research Applications

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has been the subject of extensive scientific research, particularly in the field of sleep medicine. Studies have shown that it is effective in reducing the time it takes to fall asleep and increasing the total sleep time in patients with insomnia. It has also been investigated for its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea.

properties

Product Name

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Molecular Formula

C27H30ClN3O4S

Molecular Weight

528.1 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H30ClN3O4S/c1-21-7-13-24(14-8-21)36(33,34)31(19-22-9-11-23(28)12-10-22)20-27(32)30-17-15-29(16-18-30)25-5-3-4-6-26(25)35-2/h3-14H,15-20H2,1-2H3

InChI Key

PBSSYKLZXYFHEN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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